molecular formula C14H8F4O3 B6409840 4-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid, 95% CAS No. 1261558-47-7

4-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid, 95%

Cat. No. B6409840
CAS RN: 1261558-47-7
M. Wt: 300.20 g/mol
InChI Key: IJRBZQFYWWSEKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid, or 4-F3TFPB, is an organic compound with a wide range of applications in both laboratory and scientific research. It is a white crystalline solid with a melting point of 131°C and is soluble in most organic solvents. 4-F3TFPB has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fluorescent dyes. Additionally, it has been used as a catalyst in organic reactions and as a ligand in the preparation of metal complexes. In recent years, 4-F3TFPB has become increasingly important in the fields of biochemistry and physiology, as it has been found to have a number of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-F3TFPB is not fully understood, but it is known to interact with a variety of biological molecules, including proteins, enzymes, and other molecules. It has been shown to interact with proteins by binding to their amino acid side chains, which can affect the proteins' structure and function. Additionally, 4-F3TFPB has been found to inhibit the activity of enzymes, which can lead to changes in biochemical pathways.
Biochemical and Physiological Effects
4-F3TFPB has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of enzymes involved in the metabolism of drugs and other molecules, and it has been found to inhibit the growth of a variety of bacteria and fungi. Additionally, 4-F3TFPB has been found to have anti-inflammatory and anti-cancer effects in animal models, and it has been found to reduce the activity of a number of enzymes involved in the metabolism of carbohydrates.

Advantages and Limitations for Lab Experiments

The advantages of using 4-F3TFPB in laboratory experiments include its high solubility in organic solvents, its low toxicity, and its low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 4-F3TFPB in laboratory experiments is its low stability, as it can decompose at high temperatures.

Future Directions

Given the potential of 4-F3TFPB in the fields of biochemistry and physiology, there are a number of potential future directions for research. These include further investigation into the mechanism of action of 4-F3TFPB, the development of more efficient synthesis methods, and the exploration of its potential medicinal applications. Additionally, further research into the biochemical and physiological effects of 4-F3TFPB could lead to the development of novel drugs and therapies.

Synthesis Methods

4-F3TFPB can be synthesized from the reaction of 4-fluorobenzoyl chloride and 4-trifluoromethoxyphenol in the presence of anhydrous potassium carbonate. This reaction yields the desired product in high yields and can be performed at room temperature. Additionally, 4-F3TFPB can be synthesized from the reaction of 4-fluorobenzaldehyde and 4-trifluoromethoxyphenol in the presence of anhydrous potassium carbonate. This reaction yields the desired product in high yields and can be performed at room temperature.

Scientific Research Applications

4-F3TFPB has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and fluorescent dyes. Additionally, it has been used as a catalyst in organic reactions and as a ligand in the preparation of metal complexes. In recent years, 4-F3TFPB has been found to have a number of biochemical and physiological effects, making it useful in the fields of biochemistry and physiology.

properties

IUPAC Name

4-fluoro-3-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4O3/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)21-14(16,17)18/h1-7H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRBZQFYWWSEKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)F)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691792
Record name 6-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(4-trifluoromethoxyphenyl)benzoic acid

CAS RN

1261558-47-7
Record name 6-Fluoro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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